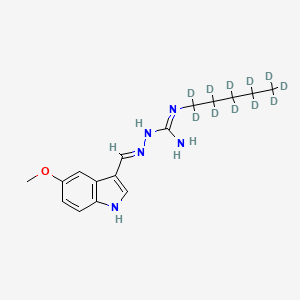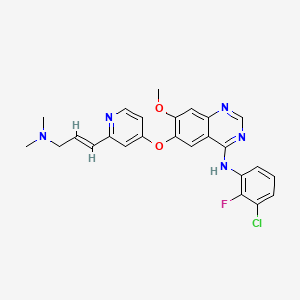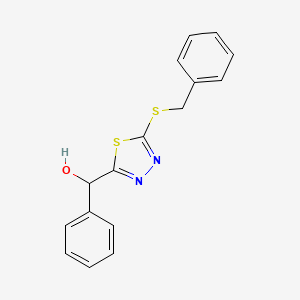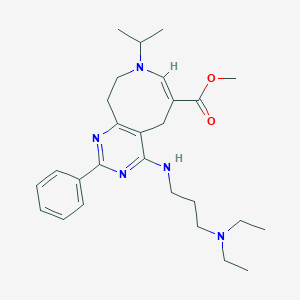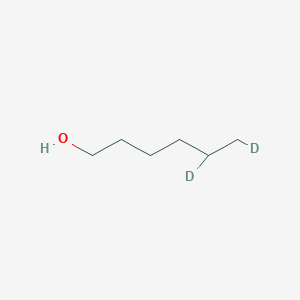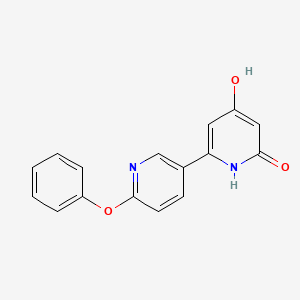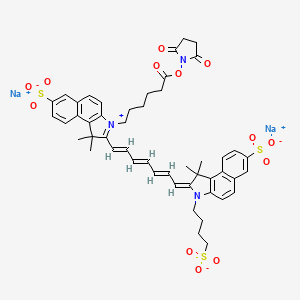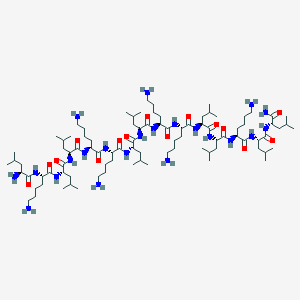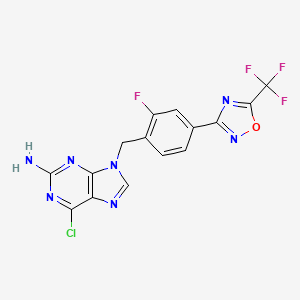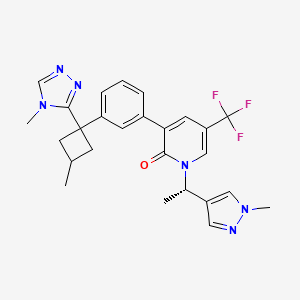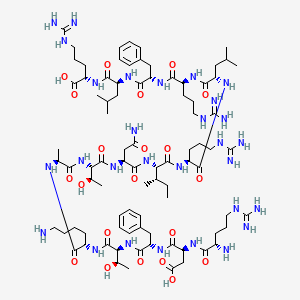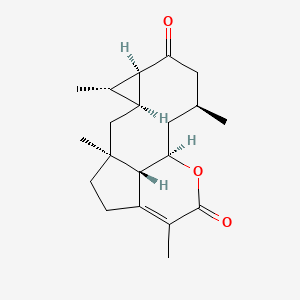
Clavirolide L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clavirolide L is a dolabellane-type diterpenoid isolated from the soft coral Clavularia viridis. This compound is notable for its unique structural characteristics, including a 1,11- and 3,5-fused tricyclic tetradecane scaffold. This compound has garnered significant attention due to its potent inhibition against HIV-1 without inhibiting the reverse transcriptase enzyme .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clavirolide L involves the isolation of dolabellane-type diterpenoids from Clavularia viridis using molecular networking techniques. Chromatographic separation of the ethyl acetate fraction results in the isolation of this compound, among other clavirolides . The synthetic route typically includes steps such as conjugate addition-enolate trapping and enantioselective conjugate additions, which are crucial for constructing the tricyclic tetradecane scaffold .
Industrial Production Methods: The compound is primarily obtained through laboratory-scale isolation from marine sources, specifically the soft coral Clavularia viridis .
化学反应分析
Types of Reactions: Clavirolide L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can be used to replace certain functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.
科学研究应用
Clavirolide L has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of dolabellane-type diterpenoids.
Biology: this compound is used to investigate the biological activities of marine-derived natural products.
Medicine: Its significant inhibition against HIV-1 makes it a promising candidate for antiviral research
作用机制
Clavirolide L exerts its effects by inhibiting HIV-1 without targeting the reverse transcriptase enzyme. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with viral replication and assembly processes .
相似化合物的比较
Clavirolide G: Another dolabellane-type diterpenoid with similar structural features and biological activities.
Dolabelladienetriol: Known for its potent inhibition of HIV-1 replication through reverse transcriptase inhibition.
Uniqueness: Clavirolide L is unique due to its specific tricyclic tetradecane scaffold and its ability to inhibit HIV-1 without affecting the reverse transcriptase enzyme. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable subject for further research .
属性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
(1S,3S,4S,5R,8S,10R,17S)-1,4,8,13-tetramethyl-11-oxatetracyclo[8.6.1.03,5.014,17]heptadec-13-ene-6,12-dione |
InChI |
InChI=1S/C20H28O3/c1-10-7-15(21)17-11(2)14(17)9-20(4)6-5-13-12(3)19(22)23-16(8-10)18(13)20/h10-11,14,16-18H,5-9H2,1-4H3/t10-,11+,14+,16-,17-,18+,20+/m1/s1 |
InChI 键 |
SZYRDTBIDUQRMW-KUWPMKQLSA-N |
手性 SMILES |
C[C@H]1C[C@@H]2[C@@H]3C(=C(C(=O)O2)C)CC[C@]3(C[C@H]4[C@@H]([C@H]4C(=O)C1)C)C |
规范 SMILES |
CC1CC2C3C(=C(C(=O)O2)C)CCC3(CC4C(C4C(=O)C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




